molecular formula C9H16O3 B092219 Ethyl 4,4-dimethyl-3-oxopentanoate CAS No. 17094-34-7

Ethyl 4,4-dimethyl-3-oxopentanoate

Cat. No. B092219
CAS RN: 17094-34-7
M. Wt: 172.22 g/mol
InChI Key: VUYNTIDSHCJIKF-UHFFFAOYSA-N
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Description

Ethyl pivaloylacetate, also known as ethyl 4,4-dimethyl-3-oxopentanoate, is an organic compound with the molecular formula C₉H₁₆O₃. It is a β-keto ester, characterized by the presence of a keto group (C=O) adjacent to an ester group (COOR). This compound is commonly used in organic synthesis due to its reactivity and versatility .

Scientific Research Applications

Ethyl pivaloylacetate has a wide range of applications in scientific research:

Safety and Hazards

Ethyl 4,4-dimethyl-3-oxopentanoate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of water (P302 + P352) .

Mechanism of Action

The mechanism of action of ethyl pivaloylacetate involves its reactivity as a β-keto ester. The keto group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. These reactions are facilitated by the electron-withdrawing nature of the ester group, which stabilizes the intermediate species formed during the reactions .

Similar Compounds:

Uniqueness: Ethyl pivaloylacetate is unique due to the presence of two methyl groups on the carbon adjacent to the keto group. This structural feature imparts steric hindrance, affecting the compound’s reactivity and making it distinct from other β-keto esters .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl pivaloylacetate can be synthesized through several methods. One common method involves the reaction of pinacolone with diethyl carbonate in the presence of sodium hydride. The reaction is typically carried out in paraffin oil at temperatures between 45°C and 50°C .

Industrial Production Methods: In industrial settings, ethyl pivaloylacetate is produced by decarbonylating a pivaloylpyruvic acid ester in the presence of an inorganic oxide catalyst. This method ensures high yields and is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethyl pivaloylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

properties

IUPAC Name

ethyl 4,4-dimethyl-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-5-12-8(11)6-7(10)9(2,3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYNTIDSHCJIKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066161
Record name Ethyl 4,4-dimethyl-3-oxovalerate
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Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17094-34-7
Record name Ethyl pivaloylacetate
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Record name Ethyl pivaloylacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, 4,4-dimethyl-3-oxo-, ethyl ester
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Record name Ethyl 4,4-dimethyl-3-oxovalerate
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Record name Ethyl 4,4-dimethyl-3-oxovalerate
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Record name ETHYL PIVALOYLACETATE
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Synthesis routes and methods I

Procedure details

A solution of 100 g of pinacolone in 500 cc of benzene was added dropwise over a period of 4 hours at 50° C/150 Torr to a solution of 500 cc of benzene, 900 cc of diethyl carbonate, 125 g of potassium-tert.-butylate and 200 cc of hexamethyl phosphoric acid triamide, and benzene and ethanol slowly distilled off. After the ketone had been added, another 500 cc of benzene were added dropwise. The total reaction time was 9 hours. The reaction mixture was then treated and distilled in the same way as described in 1 above. The yield was 54% of pivaloyl acetic acid ethyl ester.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step One
[Compound]
Name
potassium tert.-butylate
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
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solvent
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

325 g of sodium hydride (80% solution in paraffin oil) were suspended in 2500 cc of diethyl carbonate and 500 cc of hexamethyl phosphoric acid triamide, 500 g of pinacolone (92%) were then slowly added dropwise at 45° to 50° C. and, on completion of the addition the reaction mixture was treated as described in 3 above. The yield was 91% of pivaloyl acetic acid ethyl ester.
Quantity
325 g
Type
reactant
Reaction Step One
Quantity
2500 mL
Type
reactant
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

250 g of potassium-tert.-butylate were suspended in a solution of 480 cc of diethyl carbonate and 100 cc of hexamethyl phosphoric acid triamide, followed by the gradual dropwise addition of 100 g pinacolone at 45° C/normal pressure. On completion of the addition, the mixture was stirred for 1 hour at 45° C and, after cooling, alcohol, water and finally hydrochloric acid carefully added one after the other to the reaction mixture. The reaction mixture was then treated and purified in the same way as described in 1 above. The yield was 67% of pivaloyl acetic acid ethyl ester.
[Compound]
Name
potassium tert.-butylate
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Name
Quantity
0 (± 1) mol
Type
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Reaction Step Five

Synthesis routes and methods IV

Procedure details

Ethyl pivaloylacetate was prepared from diethyl malonate in the following manner. Diethyl malonate (64 g, 0.4 mol) was dissolved in 350 ml of a mixture of xylene isomers. A solution of sodium ethoxide, prepared by dissolving sodium (9.66 g, 0.42 g at) in absolute ethanol (150 ml), was then added with stirring at ambient temperature. Ethanol was removed by distillation. After the mixture was cooled to 50° C., pivaloylchloride (53 g, 0.4 mol) was added with stirring over a period of one hour and the resulting slurry stirred for a further hour. The mixture obtained was then filtered to remove sodium chloride and the filtrate added to dry sodium ethoxide, which had been prepared by dissolving sodium (9.29 g; 0.4 g at) in 250 ml of absolute ethanol and evaporating to dryness. After stirring for 90 minutes at 50° C., the mixture was acidified with dilute hydrochloric acid and the organic phase separated and dried over anhydrous magnesium sulphate. Evaporation of the solvent in a rotary evaporator followed by vacuum distillation afforded essentially pure ethyl pivaloylacetate product as a colorless liquid (b.p. 167° C. at 65 mbar). Structure of the product was confirmed with NMR analysis. The product yield, determined by GLC, was 0.343 mol (86%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step Two
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Name
mixture
Quantity
350 mL
Type
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Reaction Step Two
Quantity
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Type
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Reaction Step Two
Quantity
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Type
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Quantity
9.66 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
53 g
Type
reactant
Reaction Step Five
Quantity
9.29 g
Type
reactant
Reaction Step Six
Quantity
250 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods V

Procedure details

The experiment of Example 1 was repeated using diethyl pivaloylmalonate as the starting material, instead of dimethyl pivaloylmalonate, and using diethyl ether as the solvent. The reaction was carried out at 35° C. for 7 hours. From GLC-analysis it appeared that conversion of starting material was essentially complete and that ethyl pivaloylacetate had been obtained in a yield of 83%. A small amount of ethyl pivalate had been formed, together with diethyl malonate and pivalic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dimethyl pivaloylmalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4,4-dimethyl-3-oxopentanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4,4-dimethyl-3-oxopentanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4,4-dimethyl-3-oxopentanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4,4-dimethyl-3-oxopentanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4,4-dimethyl-3-oxopentanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4,4-dimethyl-3-oxopentanoate

Q & A

Q1: The research mentions Ethyl 4,4-dimethyl-3-oxopentanoate as a substrate for SSCR. Why is this interaction significant?

A1: this compound is a sterically bulky ketone, meaning it has large groups surrounding its central carbonyl group. These bulky groups often hinder enzymatic reactions. The research highlights that SSCR can effectively reduce this compound to its corresponding alcohol with "excellent optical purity" []. This is significant because it demonstrates SSCR's ability to act on challenging substrates, potentially making it a valuable tool in chiral synthesis for pharmaceuticals and other fine chemicals where precise stereochemistry is critical.

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